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Executive Summary

LY2979165 is a prodrug of the potent and selective metabotropic glutamate receptor 2
(mGIuR?2) agonist, LY2812223. Preclinical research has focused on characterizing its
pharmacology, mechanism of action, and potential therapeutic utility, primarily in the context of
psychiatric disorders such as schizophrenia. This document provides a comprehensive
overview of the available preclinical data on LY2979165 and its active moiety, LY2812223, with
a focus on in vitro and in vivo studies that form the basis of its clinical development. While
detailed preclinical efficacy and toxicology data for LY2979165 are not extensively published,
this guide synthesizes the foundational studies on related mGIuR2/3 agonists that have paved
the way for its investigation.

Core Pharmacology and Mechanism of Action

LY2979165 is an L-alanine prodrug designed for improved oral bioavailability. Following
administration, it undergoes rapid and extensive conversion to its active form, LY2812223.

Signaling Pathway

LY2812223 acts as an agonist at presynaptic mGIuR2. Activation of these Gi/o-coupled
receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine
monophosphate (CAMP) levels, and subsequent modulation of voltage-gated calcium channels.
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The net effect is a reduction in the release of glutamate in key brain regions, which is thought to
be a crucial mechanism for its therapeutic effects, particularly in conditions associated with
excessive glutamatergic neurotransmission.
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Figure 1: LY2979165 Mechanism of Action
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Caption: Figure 1: Simplified signaling cascade following administration of LY2979165.
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In Vitro Pharmacology

The in vitro pharmacological profile of LY2812223 has been characterized in both recombinant

cell lines and native tissues.

Quantitative Data
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Efficacy
Assay . Potency (% of Referenc
System Target Agonist
Type (ECs0) Glutamat e
e)
Human
GTPyYS
o MGIuR2 MGIuR2 LY2812223 2.9nM 98% [1]
Binding
CHO Cells
Human
GTPyS >10,000
o MGIuR3 mGIuR3 LY2812223 - [1]
Binding nM
CHO Cells
Human
cAMP MGIuR2
o MGIuR2 LY2812223 11 nM 100% [1]
Inhibition HEK293
Cells
Human
CAMP mGIuR3
o mMGIuR3 LY2812223 1,200 nM 50% [1]
Inhibition HEK293
Cells
Human
Calcium
o MGIuR2
Mobilizatio mMGIuR2 LY2812223 16 nM 100% [1]
HEK293
n
Cells
_ Human
Calcium
o mMGIuR3 >10,000
Mobilizatio mGIuR3 LY2812223 - [1]
HEK293 nM
n
Cells
Rat
GTPyS Cortical Native Partial
o LY2812223 18 nM _ [1]
Binding Membrane  mGIuRs Agonist
s
GTPyS Human Native LY2812223 25 nM Partial [1]
Binding Cortical MGIuRs Agonist
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Membrane

S

Experimental Protocols

GTPyS Binding Assay:
o Objective: To determine the potency and efficacy of LY2812223 at mGluR2 and mGIuRS3.

o Method: Membranes from CHO cells stably expressing human mGIluR2 or mGIuR3 were
incubated with varying concentrations of LY2812223 in the presence of GDP and
[3°S]GTPyS. The amount of [3>°S]GTPyS bound to the G-proteins upon receptor activation
was measured by scintillation counting. Data were normalized to the response of a maximal
concentration of glutamate.[1]

e Species: Human (recombinant), Rat, Mouse, Non-human primate (native tissues).[1]
CAMP Inhibition Assay:
» Objective: To measure the functional consequence of Gi/o-protein activation.

o Method: HEK293 cells expressing mGIluR2 or mGIuR3 were treated with forskolin to
stimulate cAMP production. The ability of LY2812223 to inhibit this forskolin-stimulated cAMP
accumulation was quantified using a competitive binding assay (e.g., HTRF).[1]

Calcium Mobilization Assay:
» Objective: To assess G-protein-independent signaling pathways.

o Method: Cells co-expressing the receptor and a G-protein that couples to phospholipase C
were loaded with a calcium-sensitive fluorescent dye. The change in intracellular calcium
concentration upon addition of LY2812223 was measured using a fluorometric imaging plate
reader.[1]
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Figure 2: General Workflow for In Vitro Assays
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Caption: Figure 2: Representative workflow for in vitro functional characterization.

In Vivo Preclinical Studies

Detailed in vivo studies specifically for LY2979165 are limited in the public domain. The
development and rationale for its use are largely based on preclinical studies of other
MGIuR2/3 agonists, such as LY354740 and LY379268. These studies have demonstrated
efficacy in animal models relevant to psychosis.
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Animal Models of Psychosis

e Phencyclidine (PCP)-Induced Hyperlocomotion: This model is used to assess the
antipsychotic potential of compounds. PCP, an NMDA receptor antagonist, induces
locomotor hyperactivity in rodents, which is considered a surrogate for the positive
symptoms of schizophrenia. mGIuR2/3 agonists have been shown to dose-dependently
block this PCP-induced hyperlocomotion.[2][3]

e Amphetamine (AMPH)-Induced Hyperlocomotion: This model assesses a compound's effect
on dopamine-mediated behaviors. The lack of a strong effect of mGIuR2/3 agonists in this
model suggests a mechanism of action distinct from typical antipsychotics that block
dopamine D2 receptors.[4]

Preclinical Pharmacokinetics

While specific pharmacokinetic parameters for LY2979165 in preclinical species are not readily
available, general characteristics can be inferred from its prodrug nature and data from related
compounds. LY2979165 is designed for oral administration and is expected to be efficiently
converted to LY2812223. The active moiety is then distributed to the brain and eliminated.[5]

Species Route Bioavailability = Key Findings Reference

Poorly absorbed,
~10% (for primarily renal
Rat Oral ] [5]
LY354740) excretion of

unchanged drug.

Moderately
~45% (for absorbed, food
Dog Oral [5]
LY354740) decreases
bioavailability.

Toxicology

Comprehensive, publicly available toxicology reports for LY2979165 are scarce. As with any
CNS-active drug, preclinical toxicology studies would typically assess for neurotoxicity, as well
as effects on major organ systems in both rodent and non-rodent species.[6][7]
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Figure 3: Workflow for PCP-Induced Hyperlocomotion Model
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Caption: Figure 3: A typical experimental design for assessing antipsychotic-like activity.

Translational Biomarkers

A key aspect of the preclinical and clinical development of LY2979165 has been the use of
translational biomarkers, particularly pharmacological magnetic resonance imaging (phMRI).
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» Ketamine-Induced BOLD Signal: In both preclinical models and healthy human volunteers,
the NMDA receptor antagonist ketamine induces a robust increase in the blood-oxygen-
level-dependent (BOLD) signal in brain regions implicated in psychosis.[8][9]

o Attenuation by LY2979165: Pretreatment with LY2979165 has been shown to attenuate this
ketamine-induced BOLD signal, providing in vivo evidence of target engagement and a
functional effect on glutamatergic circuits. A relationship has been observed between the
plasma levels of the active moiety, 2812223, and the reduction in the BOLD signal.[9]

Conclusion

The preclinical data for LY2979165 and its active metabolite, LY2812223, establish it as a
potent and selective mGIluR2 agonist. In vitro studies have confirmed its mechanism of action
and selectivity. While detailed in vivo efficacy and toxicology studies for LY2979165 are not
extensively published, the broader preclinical work with mGIluR2/3 agonists provides a strong
rationale for its development as a novel therapeutic agent for psychiatric disorders. The use of
translational biomarkers such as phMRI has been instrumental in bridging the gap between
preclinical and clinical research, demonstrating target engagement in humans. Further
publication of detailed preclinical studies would be beneficial for a more complete
understanding of its profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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